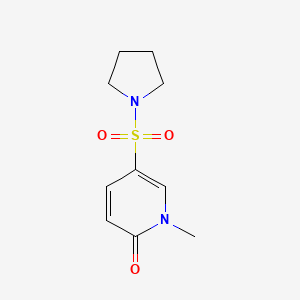![molecular formula C16H13F2N5O2 B7498572 3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as DMTB and belongs to the class of benzamide derivatives.
科学的研究の応用
DMTB has potential applications in various research areas, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that DMTB inhibits the growth of cancer cells and induces apoptosis in cancer cells. DMTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMTB has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of DMTB is not fully understood. However, studies have shown that DMTB inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DMTB leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
DMTB has been shown to have both biochemical and physiological effects. Biochemically, DMTB inhibits the activity of HDACs, which leads to changes in gene expression. Physiologically, DMTB has been shown to inhibit cancer cell growth, induce apoptosis in cancer cells, and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using DMTB in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, DMTB has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using DMTB in lab experiments is its high cost, which may limit its use in some research areas.
将来の方向性
There are several future directions for research on DMTB. One direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to explore the use of DMTB in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of DMTB and its effects on gene expression.
合成法
The synthesis of DMTB involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzoic acid with tetrazole and the subsequent reduction of the nitro group to an amine group. The final step involves the reaction of the amine group with difluoromethoxybenzoyl chloride to produce DMTB. This synthesis method has been optimized to obtain high yields of DMTB with high purity.
特性
IUPAC Name |
3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-10-5-6-12(8-14(10)23-9-19-21-22-23)20-15(24)11-3-2-4-13(7-11)25-16(17)18/h2-9,16H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABHXRCDCXHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(F)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-[3-[(6-imidazol-1-ylpyridin-3-yl)methylamino]-3-oxopropyl]-2,2-dimethylpropanamide](/img/structure/B7498507.png)
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)

![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)
![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)